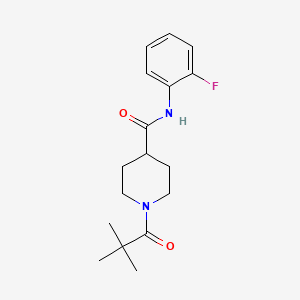
1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)-4-piperidinecarboxamide, also known as DFP-10825, is a novel small molecule that has gained significant attention in the scientific community due to its potential application in the treatment of various neurological disorders.
Mécanisme D'action
1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)-4-piperidinecarboxamide's mechanism of action involves its binding to the sigma-1 receptor, resulting in the modulation of various signaling pathways. It has been shown to increase the release of acetylcholine, a neurotransmitter involved in learning and memory, and to enhance neuroprotection by reducing oxidative stress and inflammation. This compound's binding to the sigma-1 receptor has also been shown to result in the modulation of calcium signaling, leading to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the release of acetylcholine, reduce oxidative stress and inflammation, and enhance neuroprotection. This compound's binding to the sigma-1 receptor has also been shown to result in the modulation of calcium signaling, leading to its potential therapeutic effects in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)-4-piperidinecarboxamide's advantages for lab experiments include its high purity, stability, and specificity for the sigma-1 receptor. Its synthesis method has been extensively studied and optimized to ensure high yield and purity of the final product. However, its limitations include its low solubility in water and its potential toxicity in high doses.
Orientations Futures
For research could include the optimization of its synthesis method to improve its solubility in water, the investigation of its potential toxicity in high doses, and the evaluation of its therapeutic effects in clinical trials. Furthermore, the potential of 1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)-4-piperidinecarboxamide as a diagnostic tool for neurological disorders could also be explored, as its binding to the sigma-1 receptor could provide a means of detecting abnormalities in calcium signaling in patients with neurological disorders.
Méthodes De Synthèse
1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)-4-piperidinecarboxamide can be synthesized using a multi-step process, which involves the reaction of 2-fluoroaniline with 2,2-dimethylpropanoic anhydride to form 2,2-dimethyl-N-(2-fluorophenyl)propanamide. This intermediate is then reacted with piperidine-4-carboxylic acid to yield the final product, this compound. The synthesis method of this compound has been extensively studied and optimized to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)-4-piperidinecarboxamide has shown promising results in various preclinical studies as a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to bind to the sigma-1 receptor, a protein involved in various cellular processes such as calcium signaling, neuroprotection, and neurotransmitter release. This compound's binding to the sigma-1 receptor has been shown to result in the modulation of various signaling pathways, leading to its potential therapeutic effects in neurological disorders.
Propriétés
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c1-17(2,3)16(22)20-10-8-12(9-11-20)15(21)19-14-7-5-4-6-13(14)18/h4-7,12H,8-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXPNBPHCVHFIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chlorobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5769600.png)
![2-chloro-3-[(4-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5769608.png)
![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5769614.png)

![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B5769629.png)
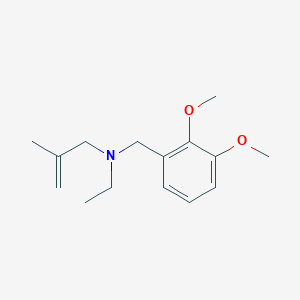
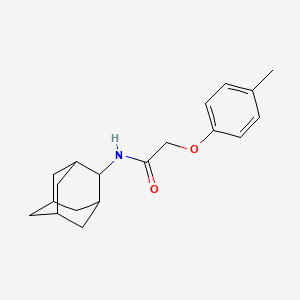
![1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone](/img/structure/B5769664.png)
![N-[2-(4-fluorophenyl)-2-oxoethyl]-2-furamide](/img/structure/B5769667.png)
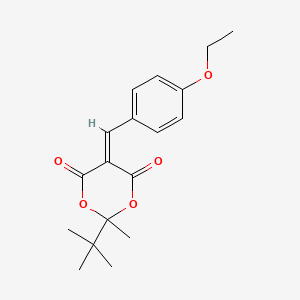
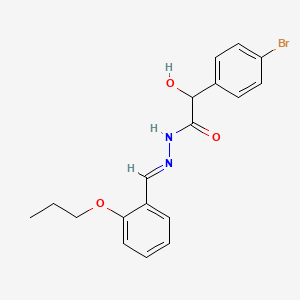

![2-[(3-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5769691.png)
